1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate
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Overview
Description
1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate is a useful research compound. Its molecular formula is C27H40F3O3P2RhS- and its molecular weight is 666.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Non-Enzymatic Kinetic Resolution
Catalytic non-enzymatic kinetic resolution (KR) is an important area in asymmetric synthesis, where chiral catalysts play a crucial role in achieving high enantioselectivity and yield. These processes are vital for the synthesis of enantiopure compounds, which are often required in pharmaceuticals and other high-value chemical products. The advancements in chiral catalyst development have led to highly efficient synthetic strategies for resolving racemic mixtures of compounds, underscoring the importance of ligands similar to 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate in modern organic synthesis (Pellissier, 2011).
Methylene-Linked Liquid Crystal Dimers and the Twist-Bend Nematic Phase
The study of methylene-linked liquid crystal dimers, such as the one explored by Henderson and Imrie (2011), demonstrates the diverse applications of organometallic compounds in materials science. While not directly related to the rhodium(I) compound , this research illustrates the potential of organometallic complexes in designing materials with unique properties, such as liquid crystals exhibiting novel mesophases (Henderson & Imrie, 2011).
Trifluoromethanesulfonic Acid in Organic Synthesis
The use of trifluoromethanesulfonic acid in organic synthesis, as reviewed by Kazakova and Vasilyev (2017), highlights the significance of fluorinated compounds and their derivatives in promoting various chemical transformations. This review emphasizes the versatility of such compounds in facilitating reactions, including the formation of carbon-carbon and carbon-heteroatom bonds, which are foundational in organic synthesis and could be relevant to the catalytic activities of complexes involving rhodium(I) and similar metals (Kazakova & Vasilyev, 2017).
Mechanism of Action
Target of Action
This compound is a type of organometallic complex, which are often used as catalysts in various chemical reactions . The specific targets would depend on the reaction it is used in.
Mode of Action
The mode of action of this compound is likely related to its role as a catalyst in chemical reactions . As a rhodium complex, it may facilitate reactions by providing a suitable environment for the reaction to occur, lowering the activation energy, or stabilizing transition states . The exact mechanism would depend on the specific reaction it is used in.
Biochemical Pathways
The biochemical pathways affected by this compound would be dependent on the specific reaction it is used in . As a catalyst, it could potentially be involved in a wide range of reactions and pathways.
Pharmacokinetics
As an organometallic compound, its bioavailability and pharmacokinetics would likely be quite different from typical organic compounds and would depend on factors such as its stability, solubility, and reactivity .
Result of Action
The molecular and cellular effects of this compound’s action would be dependent on the specific reaction it is used in . As a catalyst, it could potentially influence a wide range of molecular and cellular processes by facilitating specific chemical reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other chemicals can affect its ability to act as a catalyst in chemical reactions .
Safety and Hazards
Properties
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;trifluoromethanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28P2.C8H12.CHF3O3S.Rh/c1-13-9-10-14(2)19(13)17-7-5-6-8-18(17)20-15(3)11-12-16(20)4;1-2-4-6-8-7-5-3-1;2-1(3,4)8(5,6)7;/h5-8,13-16H,9-12H2,1-4H3;1-2,7-8H,3-6H2;(H,5,6,7);/p-1/b;2-1-,8-7-;;/t13-,14-,15-,16-;;;/m1.../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNBCEIZBZROGX-MYDVBLLJSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(P1C2=CC=CC=C2P3C(CCC3C)C)C.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1P([C@@H](CC1)C)C2=CC=CC=C2P3[C@@H](CC[C@H]3C)C.C1/C=C\CC/C=C\C1.C(S(=O)(=O)[O-])(F)(F)F.[Rh] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40F3O3P2RhS- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450298 |
Source
|
Record name | 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187682-63-9 |
Source
|
Record name | 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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